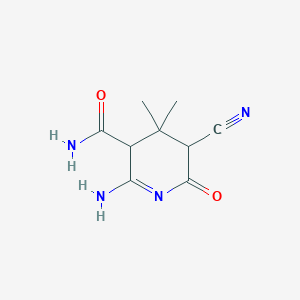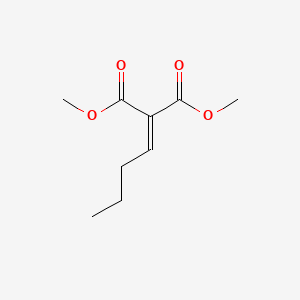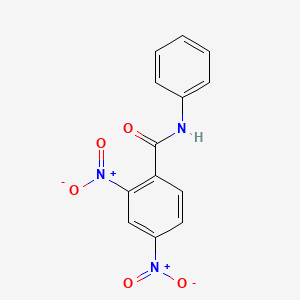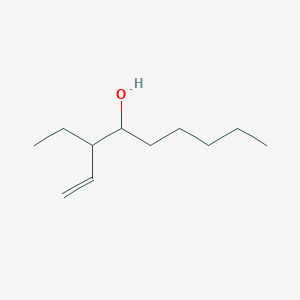
Erbium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium-nickel is an intermetallic compound formed by the combination of erbium and nickel. Erbium is a rare-earth element with the atomic number 68, known for its silvery-white appearance and its use in various high-tech applications. Nickel, on the other hand, is a transition metal with the atomic number 28, known for its corrosion resistance and high melting point. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erbium-nickel compounds typically involves high-temperature methods. One common method is the arc melting technique, where erbium and nickel metals are melted together in an inert atmosphere to prevent oxidation. The resulting alloy is then cooled to form the desired intermetallic compound .
Industrial Production Methods
In industrial settings, the production of erbium-nickel compounds may involve more scalable methods such as vacuum induction melting or powder metallurgy. These methods allow for the production of larger quantities of the compound while maintaining its purity and desired properties .
Chemical Reactions Analysis
Types of Reactions
Erbium-nickel compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used .
Common Reagents and Conditions
Oxidation: Erbium-nickel can react with oxygen to form oxides. This reaction is typically carried out at elevated temperatures.
Reduction: Reduction reactions may involve the use of hydrogen or other reducing agents to convert oxides back to the metallic state.
Major Products Formed
The major products formed from these reactions include erbium oxide, nickel oxide, and various halides, depending on the specific reagents and conditions used .
Scientific Research Applications
Erbium-nickel compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Investigated for potential use in biomedical applications, including imaging and drug delivery.
Medicine: Studied for their potential use in medical devices and implants due to their biocompatibility.
Industry: Employed in the production of high-strength alloys and coatings, as well as in the manufacturing of electronic components
Mechanism of Action
The mechanism by which erbium-nickel compounds exert their effects is largely dependent on their electronic structure and the specific application. In catalytic applications, the compound’s ability to facilitate electron transfer reactions is crucial. In biomedical applications, the compound’s interaction with biological molecules and cells is key to its effectiveness .
Comparison with Similar Compounds
Similar Compounds
Erbium-cobalt: Another rare-earth transition metal compound with similar properties but different magnetic characteristics.
Nickel-lanthanum: Known for its use in hydrogen storage applications.
Erbium-iron: Studied for its magnetic properties and potential use in magnetic refrigeration
Uniqueness
Erbium-nickel stands out due to its unique combination of electronic, magnetic, and catalytic properties. Its ability to form stable oxides and halides, as well as its biocompatibility, makes it a versatile compound for various applications .
Properties
CAS No. |
12159-67-0 |
|---|---|
Molecular Formula |
Er3Ni |
Molecular Weight |
560.47 g/mol |
IUPAC Name |
erbium;nickel |
InChI |
InChI=1S/3Er.Ni |
InChI Key |
NRGKZXZYYYCXCK-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Er].[Er].[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)



